5-METHYL-2,4-PIPERIDINEDIONE
Overview
Description
5-METHYL-2,4-PIPERIDINEDIONE is a useful research compound. Its molecular formula is C6H9NO2 and its molecular weight is 127.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
More research is needed to identify the specific targets and their roles .
Mode of Action
It is known that it is a heterocyclic compound synthesized from diazomethane and has been used in the synthesis of ethers, alcohols, lactams, and halides
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is known to be a precursor in the synthesis of various compounds, suggesting it may have diverse effects depending on the specific context .
Action Environment
More research is needed to understand how factors such as pH, temperature, and presence of other molecules might affect its action .
Biochemical Analysis
Biochemical Properties
The compound is known to interact with various enzymes, proteins, and other biomolecules in the process of its transformation into biologically active molecules
Cellular Effects
It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that the compound interacts with various enzymes or cofactors
Transport and Distribution
It is known that the compound interacts with various transporters or binding proteins
Subcellular Localization
It is known that the compound may be directed to specific compartments or organelles
Properties
IUPAC Name |
5-methylpiperidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-7-6(9)2-5(4)8/h4H,2-3H2,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUKNEQMBPDXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601115 | |
Record name | 5-Methylpiperidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118263-96-0 | |
Record name | 5-Methylpiperidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is spontaneous resolution, and how does it apply to methyprylon?
A: Spontaneous resolution is a rare occurrence where a racemic mixture (containing equal amounts of both enantiomers) of a compound spontaneously separates into its pure enantiomers during crystallization. [, ]
Q2: How was X-ray diffraction used to understand the spontaneous resolution of methyprylon?
A2: X-ray diffraction studies on the mixed crystals of methyprylon revealed several key insights:
- Space group: The crystals belong to the orthorhombic space group P212121. [, ]
- Disorder: The diffraction patterns did not show signs of major disorder within the crystal lattice, suggesting both enantiomers are incorporated in an ordered fashion. []
- Unit cell parameters: The unit cell parameters, specifically 'a' and 'b,' exhibit a linear correlation with the measured optical rotation of the crystal batch. [] This suggests a direct relationship between the crystal structure and the enantiomeric composition.
- Molecular structure: Analysis of different fractions revealed that the molecular shape of methyprylon allows for near-perfect superposition of most atoms in both enantiomers. [] This structural feature likely contributes to the ease of co-crystallization and the observed spontaneous resolution.
Q3: What is the significance of the occupation factors determined for the asymmetric carbon sites in methyprylon?
A: The occupation factors for the asymmetric carbon atom in methyprylon, as determined from the X-ray diffraction data, directly correlate with the optical activity of the specific crystal fraction. [] This means that a higher occupancy of one enantiomer in the crystal lattice directly translates to a stronger optical rotation signal for that particular fraction. This finding strongly supports the idea that the spontaneous resolution of methyprylon is driven by the preferential incorporation of one enantiomer over the other during crystal growth.
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